![molecular formula C9H5F3N2O B11716442 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)
3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with an appropriate nitrile oxide. This reaction is carried out under controlled conditions to ensure the formation of the oxadiazole ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. Microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole
- 3-(Trifluoromethyl)phenyl-1,3,4-oxadiazole
- 3-(Trifluoromethyl)phenyl-1,2,5-thiadiazole
Comparison: Compared to similar compounds, 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole exhibits unique properties due to the specific arrangement of its functional groups. The presence of the oxadiazole ring and the trifluoromethyl group enhances its stability and reactivity, making it more suitable for certain applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H |
Clé InChI |
PMESICMKRYQQLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11716360.png)
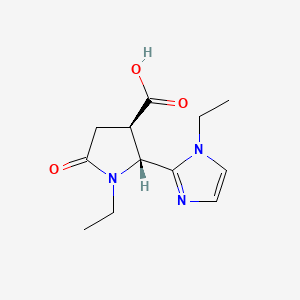
![Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716362.png)
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
![2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11716370.png)
![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)
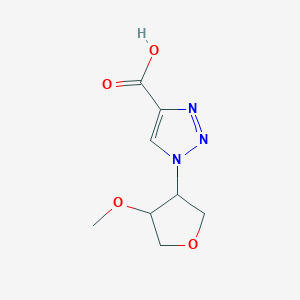

![[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)
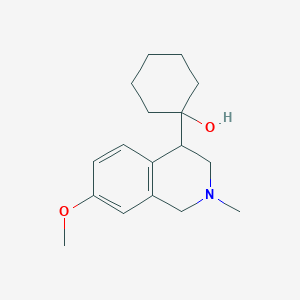
![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
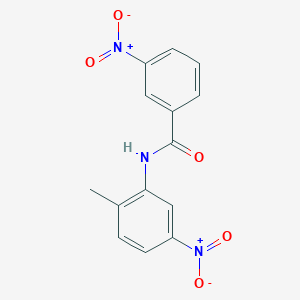
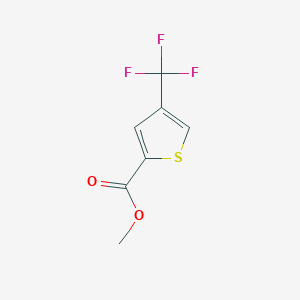
![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
